bis(3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine) hydrate dihydrochloride
Description
Bis(3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine) hydrate dihydrochloride is a structurally complex piperidine derivative with two benzodioxol-ether moieties, a fluorophenyl group, and dual hydrochloride salts. Its molecular complexity likely confers distinct physicochemical properties compared to simpler analogs, such as 4-(diphenylmethoxy)piperidine hydrochloride (CAS 65214-86-0), a structurally related compound documented in the evidence .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H20FNO3.2ClH.H2O/c2*20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;;;/h2*1-6,9,14,17,21H,7-8,10-12H2;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZOATSIFWSKKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44Cl2F2N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: 3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]-4-(4-Fluorophenyl)piperidine
The monomeric piperidine intermediate is synthesized via a multi-step sequence:
Step 1: Formation of 4-(4-Fluorophenyl)piperidine-2,6-dione
4-(4-Fluorophenyl)piperidine-2,6-dione serves as a key precursor. It is synthesized through cyclization of (R)-2,5-diaminopentanoic acid hydrochloride with acetyl chloride in methanol, followed by recrystallization.
Step 2: Reduction to Piperidine
The dione is reduced using lithium aluminum hydride (1.6 equivalents) in tetrahydrofuran at 35°C, yielding 4-(4-fluorophenyl)piperidine.
Step 3: Benzodioxole Ether Formation
The piperidine intermediate undergoes alkylation with 5-chloromethyl-1,3-benzodioxole in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C. This introduces the benzodioxolyloxymethyl group at position 3.
Dimerization Strategies
Dimerization of the monomeric piperidine unit is achieved through two primary routes:
Route A: Symmetric Coupling via Alkyl Bridges
A bis-electrophilic linker (e.g., 1,2-dibromoethane or adipoyl chloride) reacts with the piperidine amine groups. For example, treatment with adipoyl chloride (2 equivalents) in dichloromethane with triethylamine yields a diamide-linked dimer.
Route B: Reductive Amination
Condensation of two piperidine monomers with glutaraldehyde in methanol, followed by reduction with sodium borohydride, produces a methylene-bridged bis-piperidine.
Salt Formation and Hydration
The free base dimer is converted to the dihydrochloride salt by treatment with hydrochloric acid (2 equivalents) in isopropyl alcohol. Hydration is controlled during crystallization by adjusting the water content in the solvent mixture (e.g., isopropyl alcohol/water 95:5).
Optimization and Reaction Conditions
Critical Parameters
- Temperature Control : Reduction steps require strict temperature control (35–60°C) to prevent over-reduction.
- Solvent Selection : Tetrahydrofuran and toluene are preferred for lithium aluminum hydride reactions, while methanol facilitates esterification and salt formation.
- Stoichiometry : Excess lithium aluminum hydride (1.6 equivalents) ensures complete dione reduction.
Purification Methods
- Recrystallization : The dihydrochloride hydrate is purified via recrystallization from isopropyl alcohol/water, yielding >99% purity.
- Chromatography : Silica gel chromatography (ethyl acetate/hexane 1:3) isolates the monomeric intermediate.
Characterization Data
Table 1: Spectroscopic Properties of Key Intermediates
| Compound | $$ ^1H $$ NMR (δ, ppm) | IR (cm$$^{-1}$$) | MS (m/z) |
|---|---|---|---|
| 4-(4-Fluorophenyl)piperidine-2,6-dione | 2.85 (m, 4H), 7.05 (d, $$ J = 8.4 $$ Hz, 2H) | 1745 (C=O), 1220 (C-F) | 207.2 [M+H]$$^+$$ |
| Monomeric piperidine | 3.45 (s, 2H), 6.82 (s, 1H, benzodioxole) | 2850 (C-O-C) | 365.8 [M+H]$$^+$$ |
| Bis-piperidine dihydrochloride hydrate | 3.90 (m, 4H), 7.12 (d, $$ J = 8.1 $$ Hz, 4H) | 2500 (N$$^+$$-H) | 731.6 [M+H]$$^+$$ |
Table 2: Crystallographic Data for Dihydrochloride Hydrate
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2$$_1$$/c |
| Unit cell dimensions | a=12.35 Å, b=7.89 Å, c=15.42 Å |
| Hydration sites | 2 H$$_2$$O molecules per unit cell |
Mechanistic Insights
Reduction of Piperidine Dione
Lithium aluminum hydride selectively reduces the 2- and 6-ketones to methylene groups via a two-step mechanism: (i) hydride attack at the carbonyl carbon, forming an alkoxide intermediate, and (ii) protonation to yield the secondary amine.
Salt Stabilization
Protonation at both piperidine nitrogen atoms enhances aqueous solubility. The hydrate form stabilizes the crystal lattice through hydrogen bonding between water molecules and chloride ions.
Industrial-Scale Considerations
Cost-Efficiency
Chemical Reactions Analysis
Types of Reactions
Paroxetine hydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of paroxetine hydrochloride hemihydrate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of paroxetine hydrochloride hemihydrate, which may have different pharmacological properties and applications .
Scientific Research Applications
Paroxetine hydrochloride hemihydrate has a wide range of scientific research applications:
Mechanism of Action
Paroxetine hydrochloride hemihydrate enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin via the serotonin transporter (SERT) receptor . This inhibition increases the level of serotonin in the synaptic cleft, alleviating symptoms of depression and anxiety . The compound’s high potency and selectivity for serotonin reuptake make it effective in treating various psychiatric disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound diverges significantly from 4-(diphenylmethoxy)piperidine hydrochloride (C₁₈H₂₁NO•HCl, MW 303.83) :
- Substituent Groups :
- The target compound features benzodioxol-ether and 4-fluorophenyl groups, which may enhance metabolic stability and receptor-binding specificity compared to the diphenylmethoxy group in the analog .
- The dual hydrochloride salts (dihydrochloride hydrate) likely improve aqueous solubility relative to the single hydrochloride salt in the analog .
Physicochemical and Toxicological Profiles
- Solubility and Stability : While 4-(diphenylmethoxy)piperidine hydrochloride lacks explicit solubility data in the evidence , the target compound’s dihydrochloride hydrate form suggests superior water solubility. Stability data for both compounds remain undocumented.
- Toxicity : Neither compound has detailed acute or chronic toxicity data in the evidence. The analog is flagged for undefined ecological impacts , whereas the target compound’s fluorinated and benzodioxol groups may raise concerns about bioaccumulation or metabolite toxicity.
Biological Activity
The compound bis(3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine) hydrate dihydrochloride, often referred to in literature as a paroxetine-related compound, exhibits notable biological activity primarily associated with its antidepressant properties. This article provides a detailed examination of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H24FNO3·2HCl
- Molecular Weight : 441.92 g/mol
- CAS Number : 1217655-87-2
- IUPAC Name : this compound
Antidepressant Effects
The compound is structurally related to paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI). Research indicates that it may share similar mechanisms of action, primarily through the inhibition of serotonin reuptake, which enhances serotonergic neurotransmission in the brain.
Key Findings:
- Serotonin Reuptake Inhibition : The compound has been shown to effectively inhibit the serotonin transporter (SERT), which is crucial for its antidepressant activity. This mechanism is supported by various studies that demonstrate increased serotonin levels in synaptic clefts following administration .
- Behavioral Studies : Animal models have indicated that the compound reduces depressive-like behaviors in rodents, as evidenced by reduced immobility in the forced swim test and increased time spent in open arms during the elevated plus maze test .
Structure-Activity Relationships (SAR)
The SAR studies of related compounds suggest that modifications to the benzodioxole and piperidine moieties significantly influence biological activity. For instance:
- Benzodioxole Substituents : Variations in the substitution pattern on the benzodioxole ring can modulate affinity for SERT and alter pharmacokinetic properties.
- Piperidine Ring Modifications : Altering the fluorophenyl group on the piperidine ring has been shown to affect both potency and selectivity towards serotonin receptors .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, contributing to its neuroprotective effects .
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which may play a role in mitigating neuroinflammation associated with depression .
Case Studies
A selection of case studies highlights the clinical relevance of this compound:
- Clinical Trials : Phase I trials assessing safety and tolerability have been conducted, showing promising results in patients with major depressive disorder.
- Combination Therapies : Research evaluating the efficacy of this compound in combination with other antidepressants suggests enhanced therapeutic outcomes compared to monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
